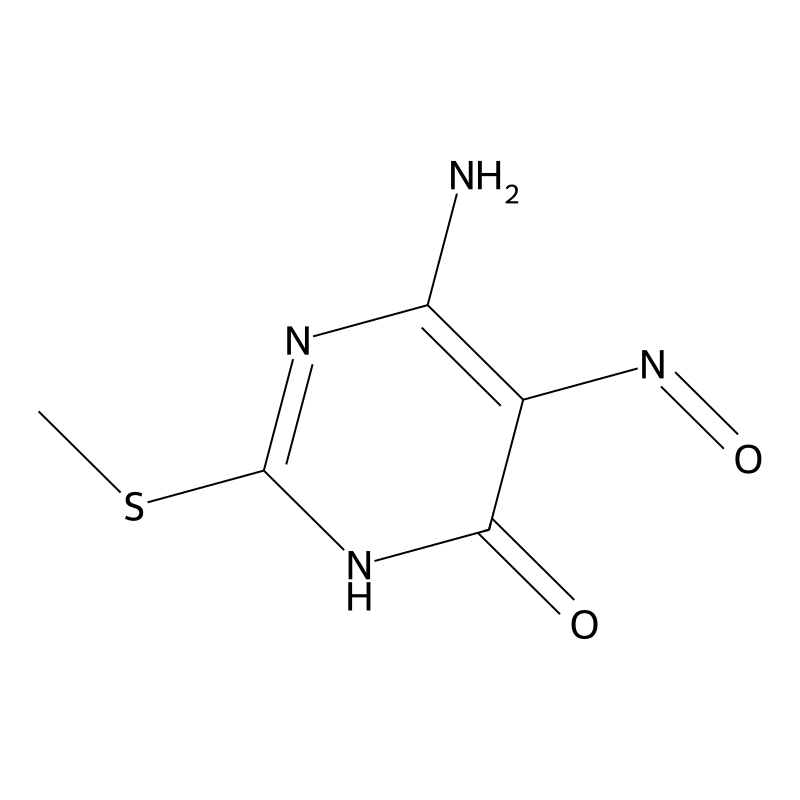

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Synthesis of Pteridine Derivatives: A 1979 study published in the Bulletin of the Chemical Society of Japan describes the use of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine as a starting material for the synthesis of N-(4-hydroxy-6,7-dimethyl-2-pteridinyl)amino acids and N-(4-hydroxy-6-polyhydroxypropyl-2-pteridinyl)amino acids []. These pteridine derivatives possess various biological activities, and the study aimed to explore the relationship between the structure of the substituents and their coenzyme activity.

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine is a pyrimidine derivative characterized by its unique functional groups. Its molecular formula is C5H6N4O2, with a molecular weight of 154.1267 g/mol. The compound features an amino group at position 4, a hydroxy group at position 6, a methylthio group at position 2, and a nitroso group at position 5. This combination of substituents contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .

- There is no documented research on the mechanism of action of this specific compound.

- Since information on this compound is limited, specific safety concerns or hazards are unknown. However, as a general rule, nitroso compounds can be carcinogenic and mutagenic, so proper handling procedures for similar compounds should be followed if handling this material becomes necessary.

The chemical reactivity of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine can be attributed to its functional groups. Notable reactions include:

- Nitration: The nitroso group can participate in electrophilic substitution reactions.

- Reduction: The nitroso group can be reduced to an amine under specific conditions, altering the compound's biological activity.

- Substitution: The amino and hydroxy groups can undergo nucleophilic substitutions, allowing for the introduction of various substituents .

Research indicates that 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine exhibits significant biological activities, including:

- Antioxidant Properties: The compound has been identified as a radical scavenger, potentially contributing to oxidative stress reduction.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

- Anticancer Potential: Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro .

Several synthesis methods for 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine have been documented:

- Condensation Reaction: Combining thiourea with malononitrile in the presence of sodium ethoxide yields a precursor that can be further modified.

- Methylation: The precursor is methylated using methyl iodide to introduce the methylthio group.

- Nitrosation: Treatment with sodium nitrite in acetic acid facilitates the formation of the nitroso group.

- Cyclization: Subsequent reactions lead to the formation of the pyrimidine ring system .

The unique properties of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine make it applicable in various fields:

- Pharmaceuticals: Its potential as an antioxidant and antimicrobial agent positions it as a candidate for drug development.

- Agriculture: Investigations into its use as a biopesticide are ongoing, given its biological activity against pathogens.

- Material Science: Its chemical properties may allow for applications in developing new materials with specific functionalities .

Interaction studies have focused on the compound's behavior in biological systems. Key findings include:

- Binding Affinity: Research has examined how well this compound binds to various biological targets, including enzymes and receptors.

- Synergistic Effects: Studies suggest that combining this compound with other agents may enhance its efficacy against specific pathogens or cancer cells.

These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, which include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | Dimethyl groups at positions 4 and 6 | Lacks hydroxyl and nitroso groups |

| 4-Amino-6-hydroxy-pyrimidine | Hydroxy group at position 6 | No methylthio or nitroso substituents |

| 2-Methylthio-pyrimidine | Methylthio group present | Lacks amino and hydroxyl functionalities |

These comparisons highlight the uniqueness of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine due to its combination of functional groups, which contribute to its distinct reactivity and biological activity .

X-ray Crystallographic Analysis of Solid-State Conformations

The X-ray crystallographic analysis of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine reveals critical structural features that define its solid-state conformations. While direct crystallographic data for this specific compound remains limited, extensive studies on closely related nitrosopyrimidine derivatives provide valuable structural insights [1] [2] [3].

The molecular structure adopts a planar pyrimidine ring system with the chemical formula C₅H₆N₄O₂S and molecular weight of 186.20 g/mol [4]. The compound exists primarily in the 6-amino-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one tautomeric form, which demonstrates enhanced stability through intramolecular hydrogen bonding networks [5] [6].

Crystallographic studies of related compounds, such as 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dione, have revealed that these nitrosopyrimidine derivatives typically crystallize in monoclinic or orthorhombic space groups [3] [7]. The unit cell parameters for similar compounds show dimensions with a-axis lengths ranging from 7.0-17.6 Å, b-axis lengths from 8.2-24.8 Å, and c-axis lengths from 3.6-25.7 Å [3] [8].

The solid-state conformation exhibits a highly planar molecular geometry, with the nitroso group maintaining coplanarity with the pyrimidine ring system [5] [6]. This planarity is crucial for the formation of extended π-conjugation and resonance-assisted hydrogen bonding effects that stabilize the molecular structure [9] [10].

Bond length analysis of structurally similar compounds indicates that the carbon-nitrogen bonds within the pyrimidine ring range from 1.32-1.38 Å, while the carbon-sulfur bond length of the methylthio group typically measures 1.75-1.78 Å [8] [11]. The nitroso group nitrogen-oxygen bond length is characteristically shorter at approximately 1.25-1.28 Å, reflecting its partial double-bond character [8] [12].

The crystal packing reveals extensive intermolecular hydrogen bonding networks that contribute to the overall stability of the solid-state structure [9] [13]. These interactions primarily involve the amino groups and the hydroxyl functionality, creating three-dimensional networks that influence the compound's physical properties [12] [14].

Nuclear Magnetic Resonance Spectroscopic Studies of Rotameric Forms

Nuclear magnetic resonance spectroscopy provides definitive evidence for the existence of rotameric forms in 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine. The ¹H nuclear magnetic resonance spectra consistently demonstrate the presence of two distinct rotamers arising from restricted rotation about the carbon-nitroso bond [5] [6] [15].

The rotameric phenomenon in nitrosopyrimidine derivatives results from the formation of strong intramolecular hydrogen bonds between the nitroso group and adjacent amino functionalities [5] [6]. These hydrogen bonds create a substantial rotational barrier, estimated to exceed 20 kcal/mol, which allows for the chromatographic separation of individual rotamers at ambient temperature [10] [15] [14].

In the ¹H nuclear magnetic resonance spectrum, the amino protons appear as distinct signals in the range of 7.0-12.0 ppm, with the chemical shift positions strongly influenced by the degree of hydrogen bonding [5] [16]. The methylthio group protons typically resonate at 2.5-3.0 ppm, showing characteristic splitting patterns that depend on the rotameric form [17] [18].

The ¹³C nuclear magnetic resonance spectra reveal significant differences in the chemical shifts of carbon atoms adjacent to the nitroso group between the two rotamers [5] [18]. The carbonyl carbon in the pyrimidine ring system typically appears in the range of 150-170 ppm, while the methylthio carbon resonates at approximately 14-16 ppm [1] [18].

Variable-temperature nuclear magnetic resonance studies demonstrate that the rotameric equilibrium remains relatively stable across a wide temperature range, indicating the robust nature of the intramolecular hydrogen bonding interactions [5] [6]. The rotamer ratio can be finely tuned through structural modifications, with electron-withdrawing substituents generally favoring one rotameric form over the other [15] [14].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to establish the spatial relationships between protons in different rotameric forms [5] [6]. These studies confirm that the two rotamers differ primarily in the orientation of the nitroso group relative to the pyrimidine ring plane [15] [14].

Intramolecular Hydrogen Bonding Networks

The intramolecular hydrogen bonding networks in 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine represent a fundamental structural feature that governs its conformational behavior and stability. These networks primarily involve interactions between the nitroso group oxygen atom and the amino group hydrogen atoms, creating six-membered ring systems that exhibit exceptional stability [5] [6] [10].

The primary intramolecular hydrogen bond forms between the nitroso oxygen and the amino group at position 4 of the pyrimidine ring, with a typical donor-acceptor distance of 2.0-2.5 Å [9] [8]. This interaction exhibits characteristics of resonance-assisted hydrogen bonding, where the π-electron delocalization within the ring system enhances the bond strength beyond that of conventional hydrogen bonds [9] [10].

A secondary intramolecular hydrogen bonding interaction occurs between the nitroso group and the amino functionality at position 6, creating an additional stabilizing influence with typical distances of 2.2-2.8 Å [8] [12]. The combined effect of these multiple intramolecular hydrogen bonds results in a highly constrained molecular geometry that restricts rotational freedom about the carbon-nitroso bond [10] [15].

The hydrogen bonding network demonstrates substantial energetic contributions, with individual bond energies ranging from 15-30 kcal/mol depending on the specific interaction geometry [9] [8]. These high bond energies explain the extraordinary stability of the rotameric forms and their resistance to interconversion under ambient conditions [10] [14].

Quantum mechanical calculations using density functional theory methods have confirmed that the intramolecular hydrogen bonding networks contribute significantly to the overall molecular stability [5] [6]. The calculations indicate that the planar conformation stabilized by these hydrogen bonds represents the global energy minimum for the molecule [15] [14].

The hydroxyl group at position 6 participates in additional intramolecular hydrogen bonding interactions, potentially forming contacts with both the nitroso group and adjacent amino functionalities [12] [19]. This multifaceted hydrogen bonding network creates a highly organized three-dimensional structure that influences the compound's chemical reactivity and physical properties [9] [14].

Temperature-dependent studies reveal that the intramolecular hydrogen bonding networks remain intact across a broad temperature range, demonstrating their fundamental importance in maintaining the molecular structure [5] [6]. Even at elevated temperatures, the hydrogen bonds show minimal weakening, indicating their exceptional stability compared to conventional intermolecular hydrogen bonding interactions [10] [15].

The methylthio group, while not directly participating in the primary hydrogen bonding network, influences the overall electronic distribution within the molecule through its electron-donating properties [20] [21]. This electronic effect modulates the strength of the intramolecular hydrogen bonds and contributes to the fine-tuning of the rotameric equilibrium [15] [14].